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molecular formula C11H14ClNO2 B8659423 2-Chloro-5-{[(oxan-2-yl)oxy]methyl}pyridine CAS No. 132951-11-2

2-Chloro-5-{[(oxan-2-yl)oxy]methyl}pyridine

Cat. No. B8659423
M. Wt: 227.69 g/mol
InChI Key: RHOKJICKMBAHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05160661

Procedure details

A mixture of 44.3 g of 6-chloro-3-pyridinecarbinol, 300 ml of dioxan and 104.3 g of 3,4-dihydro-2H-pyran was treated with 3 g of p-toluenesulphonic acid monohydrate and stirred at 55° C. for 2 hours. The reaction mixture was treated with 10 ml of diethylamine and, after cooling, taken up in diethyl ether. Repeated washing with water, drying over sodium sulphate and concentration in a vacuum yielded 87.3 g of crude 2-chloro-5-[(tetrahydro-2-pyranyloxy)methyl]pyridine.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
104.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][OH:8])=[CH:5][N:4]=[C:3]([Cl:9])[CH:2]=1.O1CCOCC1.[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1.C(NCC)C>C(OCC)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:9][C:3]1[CH:2]=[CH:1][C:6]([CH2:7][O:8][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][O:16]2)=[CH:5][N:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
C1=CC(=NC=C1CO)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
104.3 g
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred at 55° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
WASH
Type
WASH
Details
Repeated washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulphate and concentration in a vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)COC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 87.3 g
YIELD: CALCULATEDPERCENTYIELD 124.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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